Product packaging for 2-Exo-hydroxy-1,8-cineole(Cat. No.:CAS No. 66965-45-5)

2-Exo-hydroxy-1,8-cineole

Cat. No.: B1238311
CAS No.: 66965-45-5
M. Wt: 170.25 g/mol
InChI Key: YVCUGZBVCHODNB-OYNCUSHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Exo-hydroxy-1,8-cineole is a key oxidative metabolite of the natural monoterpene 1,8-cineole (eucalyptol) . The parent compound, 1,8-cineole, is renowned for its anti-inflammatory and antimicrobial properties and is a major component of eucalyptus oil . After administration, 1,8-cineole is metabolized in the mammalian liver via the cytochrome P450 system, leading to the formation of several hydroxy metabolites, including this compound, which can be detected in plasma and urine . This metabolite is therefore of significant value in preclinical and pharmacological research for studying the absorption, distribution, metabolism, and excretion (ADME) of 1,8-cineole. Researchers can utilize this compound as an analytical standard to quantify this metabolic pathway in various experimental models. The study of such metabolites is crucial for understanding the full mechanistic profile and therapeutic potential of 1,8-cineole, which is clinically used for its anti-inflammatory effects in inflammatory airway diseases like asthma and COPD . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1238311 2-Exo-hydroxy-1,8-cineole CAS No. 66965-45-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66965-45-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,4S,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol

InChI

InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1

InChI Key

YVCUGZBVCHODNB-OYNCUSHFSA-N

SMILES

CC1(C2CCC(O1)(C(C2)O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C[C@@H]1O)C(O2)(C)C

Canonical SMILES

CC1(C2CCC(O1)(C(C2)O)C)C

Other CAS No.

66965-45-5

physical_description

Solid

Origin of Product

United States

Enzymatic and Microbial Biotransformation Pathways of 2 Exo Hydroxy 1,8 Cineole

Mammalian Enzymatic Hydroxylation of 1,8-Cineole to 2-Exo-hydroxy-1,8-cineole

In mammals, the metabolism of the monoterpene 1,8-cineole is primarily handled by the cytochrome P450 system located in the liver. mdpi.comresearchgate.net This enzymatic system is responsible for oxidizing 1,8-cineole into several hydroxylated metabolites, including the prominent this compound. mdpi.comnih.gov This metabolite can be detected in plasma and urine following the oral administration of 1,8-cineole. mdpi.comnih.govresearchgate.net

Role of Cytochrome P450 Monooxygenases in 2-Exo-hydroxylation

Cytochrome P450 (CYP) monooxygenases are the principal enzymes responsible for the oxidative metabolism of 1,8-cineole in mammals. researchgate.net Investigations using human and rat liver microsomes have demonstrated that these enzymes catalyze the hydroxylation of 1,8-cineole at high rates, yielding this compound as a major product. nih.gov The activity of these enzymes shows a direct correlation with incubation time and enzyme concentration, confirming their central role in this metabolic conversion. researchgate.netnih.govresearchgate.net The reaction is a monooxygenation, where one atom of molecular oxygen is incorporated into the substrate. wikipedia.orgcreative-enzymes.com

Identification of Specific Cytochrome P450 Isoforms (e.g., CYP3A4, 1,8-cineole 2-exo-monooxygenase)

Table 1: Kinetic Parameters for 1,8-Cineole Oxidation

Enzyme Source K_m (μM) V_max (nmol/min/nmol P450)
Human Liver Microsomes (HL-104) 50 91
PCN-Treated Rat Liver Microsomes 20 12

Data sourced from a study on the oxidation of 1,8-cineole by cytochrome P450 3A enzymes. nih.gov

Enzymatic Reaction Stoichiometry and Mechanisms of this compound Formation

The formation of this compound is catalyzed by 1,8-cineole 2-exo-monooxygenase, a heme-thiolate protein (P-450). wikipedia.orgcreative-enzymes.com The enzymatic reaction involves the consumption of 1,8-cineole, NADPH, a proton (H+), and molecular oxygen (O2). The products of this reaction are this compound, NADP+, and water (H2O). wikipedia.orgcreative-enzymes.com

The stoichiometry of the reaction is as follows: 1,8-cineole + NADPH + H⁺ + O₂ ⇌ this compound + NADP⁺ + H₂O wikipedia.orgcreative-enzymes.com

The mechanism is characteristic of cytochrome P450 enzymes, where the heme-thiolate protein performs a variety of oxidation reactions on structurally diverse compounds. creative-enzymes.com

Microbial Biotransformation of 1,8-Cineole into this compound

Microbial systems, particularly filamentous fungi, offer an alternative pathway for the production of this compound from 1,8-cineole. scielo.brscielo.br These biocatalytic processes are noted for their high stereoselectivity, favoring the formation of the exo isomer over the endo position. scielo.br

Fungal Biocatalysis for 2-Exo-hydroxylation of 1,8-Cineole

Studies have demonstrated the potential of certain filamentous fungi to effectively hydroxylate 1,8-cineole. scielo.brnih.gov The primary products of these biotransformations are often this compound and 3-exo-hydroxy-1,8-cineole. scielo.brnih.gov

The fungus Mucor ramannianus has been identified as a highly effective biocatalyst for the hydroxylation of 1,8-cineole. scielo.brnih.gov In controlled studies, this fungus demonstrated the ability to convert 1,8-cineole into this compound and 3-exo-hydroxy-1,8-cineole with high stereoselectivity. scielo.brnih.gov To the best of scientific knowledge, the use of M. ramannianus for this specific reaction was a novel finding. scielo.brnih.gov

Research has shown that under specific conditions, M. ramannianus can achieve very high conversion rates. nih.govmdpi.com For instance, at an initial substrate concentration of 1 g/L, the fungus converted over 99% of the 1,8-cineole within 24 hours. nih.govmdpi.com However, the efficiency of the biotransformation is sensitive to substrate concentration; when the concentration was increased to 5 g/L, the conversion rate dropped to 21.7% over a 5-day period. nih.govmdpi.com

Table 2: Biotransformation of 1,8-Cineole by Mucor ramannianus

Substrate Concentration Incubation Time Conversion (%) Products
1 g/L 24 hours >99% This compound, 3-exo-hydroxy-1,8-cineole
5 g/L 5 days 21.7% This compound, 3-exo-hydroxy-1,8-cineole

Data compiled from studies on the hydroxylation of 1,8-cineole by filamentous fungi. nih.govmdpi.com

Table 3: List of Compounds

Compound Name
This compound
1,8-Cineole
3-Exo-hydroxy-1,8-cineole
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)
NADP+ (Nicotinamide adenine dinucleotide phosphate)
Ketoconazole
Studies with Aspergillus niger

Aspergillus niger is a filamentous fungus known for its versatile metabolic capabilities. smolecule.comnih.gov In the context of 1,8-cineole biotransformation, studies have demonstrated its ability to hydroxylate the substrate with high stereoselectivity. scielo.br When incubated with 1,8-cineole at a concentration of 1 g/L for 24 hours, A. niger produces both this compound and 3-exo-hydroxy-1,8-cineole. scielo.br This highlights the preference of the fungal enzymes for the exo position. scielo.br However, the biotransformation is sensitive to substrate concentration; at 5 g/L, no conversion was observed even after five days of incubation, indicating potential substrate inhibition. scielo.br Research has also shown that Aspergillus niger can transform (-)-cis-carveol, a product of (-)-carvone (B1668593) biotransformation, into a novel compound, (+)-bottrospicatol, which exhibits germination inhibitory activity. researchgate.net

Table 1: Biotransformation of 1,8-Cineole by Aspergillus niger

Substrate ConcentrationIncubation TimeProductsConversion (%)Reference
1 g/L24 hoursThis compound, 3-exo-hydroxy-1,8-cineoleNot specified scielo.br
5 g/L5 daysNo conversion0 scielo.br
Studies with Penicillium Species (e.g., P. citrinum, P. purpurogenum)

Various species of the genus Penicillium have been investigated for their ability to biotransform 1,8-cineole. A study using a locally isolated strain of Penicillium citrinum from Jordan demonstrated its capability to convert 1,8-cineole into valuable products. idosi.orgresearchgate.net When 1,8-cineole was added to a five-day-old culture of P. citrinum at a final concentration of 0.1% and incubated for two weeks, two primary products were identified: exo-2-hydroxycineole and cis-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol. idosi.orgresearchgate.net This hydroxylation is catalyzed by cytochrome P450 enzymes. idosi.org

Penicillium purpurogenum has also been identified as a biocatalyst for 1,8-cineole transformation. researchgate.netmdpi.com This fungus, isolated from acidic environments, primarily produces 3-oxygenated derivatives of 1,8-cineole, such as 3-hydroxy-1,8-cineole and 3-oxo-1,8-cineole. researchgate.netmdpi.com This demonstrates a different metabolic pathway compared to other microorganisms that favor the 2-position. researchgate.net

Table 2: Biotransformation of 1,8-Cineole by Penicillium Species

SpeciesSubstrate ConcentrationIncubation TimeProductsReference
P. citrinum0.1%2 weeksexo-2-hydroxycineole, cis-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol idosi.orgresearchgate.net
P. purpurogenumNot specifiedNot specified3-hydroxy-1,8-cineole, 3-oxo-1,8-cineole researchgate.netmdpi.com
Studies with Pleurotus ostreatus and Favolus tenuiculus

The edible mushrooms Pleurotus ostreatus and Favolus tenuiculus have been utilized in solid-state fermentation (SSF) to transform 1,8-cineole present in eucalyptus waste. nih.govresearchgate.netconicet.gov.arconicet.gov.arconicet.gov.ar This process resulted in the formation of two oxygenated derivatives: 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol and 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one. nih.govresearchgate.netconicet.gov.arconicet.gov.arconicet.gov.ar These findings highlight the potential of using fungal biotransformation to add value to industrial waste products. nih.gov The use of SSF with these white-rot fungi demonstrates their ability to produce various aroma compounds with potential applications in different industries. nih.govresearchgate.netconicet.gov.arconicet.gov.arconicet.gov.ar

Table 3: Biotransformation of 1,8-Cineole by Pleurotus ostreatus and Favolus tenuiculus

Fungal SpeciesFermentation TypeProductsReference
Pleurotus ostreatusSolid-State Fermentation1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one nih.govresearchgate.netconicet.gov.arconicet.gov.arconicet.gov.ar
Favolus tenuiculusSolid-State Fermentation1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one nih.govresearchgate.netconicet.gov.arconicet.gov.arconicet.gov.ar

Bacterial Biocatalysis for 2-Exo-hydroxylation of 1,8-Cineole

Bacteria also possess the enzymatic machinery to hydroxylate 1,8-cineole, often with high efficiency and specificity.

Studies with Bacillus cereus

Bacillus cereus has been identified as an effective biocatalyst for the hydroxylation of 1,8-cineole. scielo.br Specifically, the strain UI-1477 was reported to produce (1R)-6α-hydroxy-1,8-cineole with a notable yield of 74%. mdpi.com Another study mentioned that Bacillus cereus can hydroxylate 1,8-cineole to 2-(R)-exo-hydroxy-1,8-cineole with a 74% conversion rate after 24 hours. scielo.br The hydroxylation reaction in B. cereus is attributed to the activity of cytochrome P450 enzymes. idosi.org

Table 4: Biotransformation of 1,8-Cineole by Bacillus cereus

StrainProductYield/ConversionReference
UI-1477(1R)-6α-hydroxy-1,8-cineole74% yield mdpi.com
Not specified2-(R)-exo-hydroxy-1,8-cineole74% conversion (24h) scielo.br
Studies with Rhodococcus Species

Several strains of Rhodococcus have been studied for their ability to metabolize 1,8-cineole. A native Rhodococcus sp. isolated from the soil of a Eucalyptus forest achieved a 98% bioconversion of 1,8-cineole, yielding three optically pure compounds: 2-endo-hydroxy-1,8-cineole (B1236612), this compound, and 2-oxo-1,8-cineole. researchgate.netbioline.org.br The production of both endo and exo isomers indicates a lower stereoselectivity in this particular strain. bioline.org.br Another strain, Rhodococcus sp. C1, isolated via elective culture with 1,8-cineole as the sole carbon source, was found to transiently accumulate 6-endo-hydroxycineole and 6-oxocineole during its exponential growth phase. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov This suggests a metabolic pathway involving initial hydroxylation followed by oxidation.

Table 5: Biotransformation of 1,8-Cineole by Rhodococcus Species

StrainProductsConversion/ObservationsReference
Native sp.2-endo-hydroxy-1,8-cineole, this compound, 2-oxo-1,8-cineole98% conversion researchgate.netbioline.org.br
C16-endo-hydroxycineole, 6-oxocineoleTransient accumulation microbiologyresearch.orgmicrobiologyresearch.orgnih.gov
Studies with Sphingomonas Species

Sphingomonas species are known for their biodegradative capabilities. wikipedia.org A strain of Sphingomonas sp. was reported to transform 1,8-cineole into 2-endo-hydroxy-1,8-cineole when incubated for 7 days at a concentration of 0.5 g/L. scielo.br Another species, Novosphingobium subterranea, isolated from activated sludge, was found to produce five compounds from 1,8-cineole, including both 2α- and 2β-hydroxy-1,8-cineole, as well as the 2-oxo derivative. researchgate.netcohlife.org This indicates that bacteria from this genus primarily attack the C-2 position of the 1,8-cineole molecule. scielo.br

Table 6: Biotransformation of 1,8-Cineole by Sphingomonas Species

Species/StrainSubstrate ConcentrationIncubation TimeProductsReference
Sphingomonas sp.0.5 g/L7 days2-endo-hydroxy-1,8-cineole scielo.br
Novosphingobium subterraneaNot specifiedNot specified2α-hydroxy-1,8-cineole, 2β-hydroxy-1,8-cineole, 2-oxo-1,8-cineole, and others researchgate.netcohlife.org
Studies with Novosphingobium subterranea

The bacterium Novosphingobium subterranea has been identified as a microorganism capable of metabolizing 1,8-cineole. nih.govresearchgate.net Isolated from activated sludge, strains of N. subterranea have demonstrated the ability to utilize 1,8-cineole as a sole carbon source. researchgate.netresearchgate.net

Research into its metabolic pathway shows that N. subterranea initially transforms 1,8-cineole into a series of oxygenated products. nih.govresearchgate.netcore.ac.uk These include this compound, its stereoisomer 2-endo-hydroxy-1,8-cineole, and the corresponding ketone, 2-oxo-1,8-cineole. nih.govresearchgate.netcore.ac.uk In some studies, these are referred to as 2β-hydroxy-1,8-cineole (endo) and 2α-hydroxy-1,8-cineole (exo). researchgate.net The biotransformation by N. subterranea is characterized by its attack on the C-2 position of the cineole molecule, leading to what is described as the "2-oxygenated series" of derivatives. researchgate.net Further metabolism can lead to acidic products resulting from the cleavage of the cineole ring structure. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Microbial Biotransformations of 1,8-Cineole

The microbial hydroxylation of 1,8-cineole is a powerful tool for generating specific isomers due to the high regioselectivity and stereoselectivity exhibited by microbial enzymes, a feat that is challenging to achieve through conventional organic synthesis. scielo.br Different microorganisms display distinct preferences for the position of hydroxylation (regioselectivity) and the spatial orientation of the new hydroxyl group (stereoselectivity).

Fungal systems often show a different regioselectivity compared to bacteria. scielo.br For instance, the filamentous fungi Mucor ramannianus and Aspergillus niger hydroxylate 1,8-cineole at both the C-2 and C-3 positions, producing this compound and 3-exo-hydroxy-1,8-cineole. scielo.brmdpi.com These fungal transformations demonstrate high stereoselectivity, strongly favoring the exo position over the endo. scielo.br

Bacterial systems, in contrast, often preferentially attack the C-2 position. scielo.br A Rhodococcus sp. isolated from eucalyptus forest soil converts 1,8-cineole into optically pure this compound, 2-endo-hydroxy-1,8-cineole, and 2-oxo-1,8-cineole. researchgate.net While this strain shows excellent stereoselectivity by producing single enantiomers, its regioselectivity is lower as it yields both endo and exo products. researchgate.net Other bacteria, such as Bacillus cereus, have been reported to produce (2R)-exo-hydroxy-1,8-cineole with high conversion. scielo.br

The enzymatic basis for this selectivity often involves cytochrome P450 monooxygenases. For example, the enzyme CYP176A1 from Citrobacter braakii is highly specific, catalyzing the hydroxylation of 1,8-cineole exclusively to (1R)-6β-hydroxycineole, demonstrating an attack at the C-6 position. mdpi.comresearchgate.net This highlights the diverse regiochemical outcomes possible with different microbial enzymes.

The following table summarizes the products and selectivity of various microorganisms in the biotransformation of 1,8-cineole.

MicroorganismProductsSelectivity ProfileCitations
Novosphingobium subterranea This compound, 2-endo-hydroxy-1,8-cineole, 2-oxo-1,8-cineoleRegioselective for C-2 position. nih.govresearchgate.netresearchgate.net
Mucor ramannianus This compound, 3-exo-hydroxy-1,8-cineoleRegioselective for C-2 and C-3; highly stereoselective for exo position. scielo.brmdpi.com
Aspergillus niger This compound, 3-exo-hydroxy-1,8-cineoleRegioselective for C-2 and C-3; highly stereoselective for exo position. scielo.brmdpi.com
Rhodococcus sp. This compound, 2-endo-hydroxy-1,8-cineole, 2-oxo-1,8-cineoleRegioselective for C-2; produces both exo and endo isomers but they are optically pure. researchgate.net
Bacillus cereus (2R)-exo-hydroxy-1,8-cineoleHigh regioselectivity for C-2 and high stereoselectivity for the (2R)-exo isomer. scielo.br
Citrobacter braakii (1R)-6β-hydroxycineoleHighly regio- and stereoselective for the C-6 position. mdpi.com

Optimization of Biotransformation Conditions for this compound Production

Maximizing the yield of this compound requires careful optimization of various biotransformation parameters, including substrate concentration, incubation time, inoculum size, and medium composition.

Substrate Concentration: The concentration of 1,8-cineole is a critical factor due to its potential toxicity to microbial cells. scielo.br In studies with Mucor ramannianus, a high conversion rate of over 99% was achieved within 24 hours at a substrate concentration of 1 g/L. scielo.brmdpi.com However, increasing the concentration to 5 g/L drastically reduced the conversion to 21.7% even after an extended incubation of 5 days. scielo.brmdpi.com The fungus Aspergillus niger was unable to transform the substrate at this higher concentration, highlighting substrate inhibition as a key challenge. scielo.brmdpi.com

Culture Medium and Conditions: The composition of the culture medium and physical parameters are fundamental for efficient biotransformation. For liquid cultures of Pleurotus ostreatus and Favolus tenuiculus aimed at transforming 1,8-cineole, a standard medium was used containing D-glucose, L-asparagine, yeast extract, and mineral salts, with the pH adjusted to 6.0. conicet.gov.ar The transformation was conducted at 24°C on a rotary shaker at 180 rpm with a substrate concentration of 0.1% (v/v) 1,8-cineole. conicet.gov.ar

The following table details the impact of key parameters on the biotransformation of 1,8-cineole by different microorganisms.

MicroorganismParameter OptimizedConditions and OutcomeCitations
Mucor ramannianus Substrate ConcentrationAt 1 g/L: >99% conversion in 24h. At 5 g/L: 21.7% conversion in 5 days. scielo.brmdpi.com
Rhodococcus sp. Inoculum Size & TimeLarger inoculum size improved conversion. Optimal time was 24h, achieving 98% total conversion. researchgate.net
Pleurotus ostreatus Medium & Physical ConditionsLiquid medium (pH 6.0) with 0.1% 1,8-cineole, incubated at 24°C, 180 rpm for 12 days. conicet.gov.ar

Chemical Synthesis and Derivatization of 2 Exo Hydroxy 1,8 Cineole

Laboratory Synthesis Approaches for 2-Exo-hydroxy-1,8-cineole

The preparation of this compound in a laboratory setting can be achieved through various chemical and biological methods. These approaches aim to introduce a hydroxyl group at the C-2 position of the 1,8-cineole skeleton with an exo configuration.

Oxidation-Reduction Strategies for Preparation

Oxidation-reduction reactions are a common strategy for the synthesis of this compound. This typically involves the initial oxidation of 1,8-cineole to an intermediate, followed by a reduction step.

One approach involves the regioselective oxidation of 1,8-cineole using reagents like chromyl acetate (B1210297) to produce 2-oxo-1,8-cineole (also known as 2-ketocineole). researchgate.net This ketone can then be reduced to the corresponding alcohol. The choice of reducing agent is crucial for achieving the desired stereoselectivity. For instance, reduction of 2-oxo-1,8-cineole with lithium aluminum hydride can yield the exo-hydroxy derivative. researchgate.net

Microbial biotransformation also presents a powerful oxidation strategy. Various microorganisms, including fungi and bacteria, can hydroxylate 1,8-cineole. For example, fungi such as Aspergillus niger and Mucor ramannianus have been shown to convert 1,8-cineole into this compound. scielo.brscielo.brresearchgate.netresearchgate.net Similarly, bacteria like Bacillus cereus and certain Rhodococcus species can also facilitate this transformation, sometimes producing a mixture of hydroxylated products. scielo.brsmolecule.com These biocatalytic methods are often highly stereoselective, favoring the formation of the exo isomer. scielo.brscielo.br Human liver microsomes, specifically the cytochrome P450 3A4 (CYP3A4) enzyme, also oxidize 1,8-cineole predominantly to this compound. nih.goveuropa.eu

The table below summarizes various microbial systems used for the production of this compound.

Microorganism/Enzyme SystemSubstrateKey ProductsReference
Aspergillus niger1,8-CineoleThis compound, 3-exo-hydroxy-1,8-cineole scielo.brscielo.br
Mucor ramannianus1,8-CineoleThis compound, 3-exo-hydroxy-1,8-cineole scielo.brscielo.br
Bacillus cereus1,8-Cineole2-(R)-exo-hydroxy-1,8-cineole scielo.br
Rhodococcus sp.1,8-CineoleThis compound, 2-endo-hydroxy-1,8-cineole (B1236612), 2-oxo-1,8-cineole scielo.br
Human Liver Microsomes (CYP3A4)1,8-CineoleThis compound nih.goveuropa.eu

Enantioselective Synthesis Methodologies (e.g., Enzymatic Resolution using Pig Liver Esterase)

The production of enantiomerically pure forms of this compound is crucial for studying its specific biological activities. Enzymatic resolution is a widely used technique to separate racemic mixtures.

A key example is the use of pig liver esterase (PLE) for the kinetic resolution of racemic esters of 2-hydroxy-1,8-cineole. In this method, a racemic mixture of the acetate ester of 2-hydroxy-1,8-cineole is subjected to hydrolysis by PLE. The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. researchgate.net

For example, the PLE-mediated hydrolysis of racemic exo-acetyloxy-1,8-cineole can yield the (-)-alcohol and the corresponding (+)-acetate with high enantiomeric purity (greater than 99% enantiomeric excess). researchgate.net The resolved acetate can then be hydrolyzed chemically to obtain the enantiomerically pure (+)-alcohol. This enzymatic approach provides an effective route to both enantiomers of this compound. researchgate.net

Synthesis of Related Hydroxylated and Oxygenated 1,8-Cineole Derivatives

The synthetic methodologies applied to 1,8-cineole can be extended to produce a variety of other hydroxylated and oxygenated derivatives, which are valuable for structure-activity relationship studies and as potential bioactive compounds themselves.

Preparation of 2-Oxo-1,8-cineole

2-Oxo-1,8-cineole (also known as 2-ketocineole) is a key intermediate in the synthesis of 2-hydroxy-1,8-cineole derivatives. It is typically prepared through the oxidation of 1,8-cineole or 2-hydroxy-1,8-cineole.

Direct oxidation of 1,8-cineole with oxidizing agents like chromyl acetate can regioselectively yield 2-oxo-1,8-cineole. researchgate.net Alternatively, oxidation of 2-hydroxy-1,8-cineole can also produce the ketone. For instance, the oxidation of (+)-α2-hydroxy-1,8-cineole with Dess-Martin periodinane provides (+)-2-oxo-1,8-cineole. researchgate.net

Microbial transformation is another route to 2-oxo-1,8-cineole. Some microorganisms, when cultured with 1,8-cineole, produce 2-oxo-1,8-cineole as a metabolite, often alongside hydroxylated derivatives. scielo.br For example, Rhodococcus sp. can accumulate 2-oxo-1,8-cineole. scielo.br A proposed mechanism for the formation of gold nanoparticles using black cardamom extract involves the oxidation of 1,8-cineole to 2-oxo-1,8-cineole. uni.lu

Formation of Other Hydroxycineoles (e.g., 3-exo-hydroxy-1,8-cineole, 2-endo-hydroxy-1,8-cineole)

Besides the 2-exo isomer, other hydroxylated cineoles can be synthesized or are formed as products of biotransformation. These include stereoisomers at the C-2 position and regioisomers at other positions of the cineole ring.

3-exo-hydroxy-1,8-cineole: This isomer is often co-produced with this compound during microbial fermentation of 1,8-cineole by fungi like Aspergillus niger and Mucor ramannianus. scielo.brscielo.br The fungus Aspergillus terreus also produces 3-exo-hydroxy-1,8-cineole. scielo.br

2-endo-hydroxy-1,8-cineole: The endo isomer at the C-2 position is another common product of microbial transformation. Bacteria such as Rhodococcus sp. and Sphingomonas sp. have been reported to produce 2-endo-hydroxy-1,8-cineole from 1,8-cineole. scielo.brmurdoch.edu.au The fungus Aspergillus terreus also yields this compound. scielo.br Chemical synthesis of esters of 2-endo-hydroxy-1,8-cineole has also been reported. chemfaces.combiocrick.com

Other Hydroxycineoles: The metabolism of 1,8-cineole in humans and other organisms can lead to a variety of hydroxylated derivatives, including 3-hydroxy, 7-hydroxy, and 9-hydroxy-1,8-cineole. chemfaces.combiocrick.comnih.gov The acid-catalyzed rearrangement of γ-terpineol epoxides can also yield hydroxycineoles, such as 4-hydroxy-1,8-cineole. rsc.org

The table below provides examples of microorganisms and the different hydroxycineoles they produce from 1,8-cineole.

MicroorganismProductsReference
Aspergillus nigerThis compound, 3-exo-hydroxy-1,8-cineole, 3-endo-hydroxy-1,8-cineole, 2-oxo-1,8-cineole, 3-oxo-1,8-cineole scielo.br
Aspergillus terreusThis compound, 2-endo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole, 3-endo-hydroxy-1,8-cineole scielo.br
Rhodococcus sp.2-endo-hydroxy-1,8-cineole, this compound, 2-oxo-1,8-cineole scielo.br
Sphingomonas sp.2-endo-hydroxy-1,8-cineole murdoch.edu.au

Strategies for Highly Oxygenated 1,8-Cineole Derivatives

The synthesis of 1,8-cineole derivatives with multiple oxygen-containing functional groups (di- and trifunctionalized) has been explored to investigate their structure-activity relationships. researchgate.net These highly oxygenated derivatives can include combinations of hydroxyl, acetyl, keto, and lactone functionalities.

Synthetic strategies often start from 1,8-cineole and involve a series of reactions to introduce these functional groups at various positions, such as C-5, C-8, and C-9. researchgate.net These multi-step syntheses can produce a library of compounds with varying degrees of oxygenation, which can then be screened for biological activities. researchgate.net

Advanced Analytical Characterization Methodologies for 2 Exo Hydroxy 1,8 Cineole

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-exo-hydroxy-1,8-cineole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The vapor-phase FTIR spectrum of synthetic this compound shows characteristic absorption bands that confirm the presence of a hydroxyl (-OH) group and the ether linkage inherent to the cineole backbone. acs.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum (EIMS) of this compound is a key identifier and has been shown to be identical for both the natural compound extracted from sources like grapes and the synthesized version. acs.org This technique is often coupled with gas chromatography for simultaneous separation and identification. acs.orgresearchgate.netidosi.org

The following table summarizes key spectroscopic data for this compound and its acetate (B1210297) derivative:

Compound Formula Molecular Weight ( g/mol ) Key Spectroscopic Data
This compoundC₁₀H₁₈O₂170.25EIMS and vapor-phase FTIR data confirm its structure. acs.orgnih.gov
exo-2-Hydroxy-1,8-cineole acetateC₁₂H₂₀O₃212.28GC-MS data available in the NIST WebBook. nist.govnih.gov

Chromatographic Separation and Detection Methods (e.g., GC-MS)

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of this compound in various matrices. idosi.orgeuropa.eu This method is particularly effective due to the volatile nature of the compound.

The identification of this compound in grape must was achieved by comparing the mass spectral data and retention indexes from two different gas chromatographic columns (a polar CWAX20M and a nonpolar OV-1) with a synthesized standard. acs.org The use of columns with different polarities enhances the confidence in the identification.

The retention time of this compound is a critical parameter in its identification. In one study, the retention time was reported to be 24.2 minutes under specific GC conditions. scielo.br The retention index is another important identifier; for exo-2-hydroxy-1,8-cineole acetate, a Kovats retention index of 1323 on a standard non-polar column has been reported. nist.govnih.gov

GC-MS analysis is also crucial in metabolic studies. For instance, it has been used to identify this compound as a metabolite of 1,8-cineole in human liver microsomes. europa.eu The technique is sensitive enough to detect and quantify the compound even at low concentrations. nih.gov

The table below presents retention data for this compound and a related compound:

Compound Analytical Method Column Type Retention Time / Index Reference
This compoundGC-MSNot specified24.2 min scielo.br
exo-2-Hydroxy-1,8-cineole acetateGCNon-polarKovats Index: 1323 nist.govnih.gov

Chiral Analysis for Enantiomeric Composition

Since this compound is a chiral molecule, existing as enantiomers, chiral analysis is essential to determine its enantiomeric composition. This is particularly important in biological systems where enzymatic reactions often exhibit high stereoselectivity. researchgate.net

Chiral gas chromatography is the primary method for separating and quantifying the enantiomers of this compound and its derivatives. conicet.gov.arredalyc.org This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. For example, chiral GC analysis has been used to show that the biotransformation of 1,8-cineole by certain microorganisms can produce optically pure this compound. redalyc.org

In a study on the metabolites of 1,8-cineole, a chiral capillary column (Rt-γDEXsa) was used for the separation of α2-hydroxy-1,8-cineole (an alternative name for an enantiomer of 2-hydroxy-1,8-cineole). nih.gov The enantiomeric ratio can provide insights into the biotransformation pathways. nih.gov Another study successfully used chiral GC analysis to determine the enantiomeric excess of related cineole derivatives. conicet.gov.ar The absolute configuration of the aglycone of trans-2-hydroxy-1,8-cineole β-D-glucopyranosides was determined using GC-MS with a capillary column coated with a chiral stationary phase. tandfonline.com

The following table summarizes findings from chiral analyses of 2-hydroxy-1,8-cineole and related compounds:

Compound/Metabolite Analytical Technique Key Finding Reference
This compoundChiral GCBiotransformation can produce optically pure enantiomers. redalyc.org
α2-Hydroxy-1,8-cineoleChiral GC on Rt-γDEXsa capillarySeparation of enantiomers for ratio determination. nih.gov
trans-2-Hydroxy-1,8-cineole β-D-glucopyranosidesGC-MS with chiral columnDetermination of the absolute configuration of the aglycone. tandfonline.com

Mechanistic Biological Interactions and Structure Activity Relationship Studies Excluding Clinical Efficacy and Safety

Enzymatic Interaction Mechanisms in Biotransformation of 1,8-Cineole

The biotransformation of 1,8-cineole is primarily an oxidative process mediated by a superfamily of enzymes known as cytochrome P450 (CYP). nih.gov These enzymes are crucial in the metabolism of a vast array of compounds, including therapeutic agents and naturally occurring substances. genome.jp

The conversion of 1,8-cineole to 2-Exo-hydroxy-1,8-cineole is a highly specific enzymatic reaction. nih.gov In humans, the principal enzyme responsible for this hydroxylation is cytochrome P450 3A4 (CYP3A4). nih.govmdpi.com This has been confirmed through several lines of evidence, including significant inhibition of the reaction by ketoconazole, a known CYP3A inhibitor, and a strong correlation between CYP3A4 levels and the rate of 2-hydroxylation in human liver microsomes. nih.gov

While CYP3A4 demonstrates the highest activity, another isoform, CYP3A5, can also catalyze this reaction, albeit at a much lower rate, approximately one-fourth that of CYP3A4. nih.gov The high rate of this reaction with human liver microsomes and recombinant CYP3A4 suggests that 1,8-cineole is an effective substrate for CYP3A enzymes. nih.gov

The specificity of this interaction is further highlighted by studies on bacterial P450 enzymes. For instance, P450cin (CYP176A1) from Citrobacter braakii specifically hydroxylates 1,8-cineole to (1R)-6β-hydroxycineole. uq.edu.auuq.edu.au The crystal structure of the P450cin-substrate complex reveals that a hydrogen bond between the asparagine residue at position 242 (Asn242) and the ether oxygen of 1,8-cineole is crucial for orienting the substrate correctly for this specific hydroxylation. uq.edu.auacs.org Disruption of this hydrogen bond leads to a loss of stereo- and regioselectivity, resulting in a mixture of products. uq.edu.au This underscores the importance of specific, non-covalent interactions in determining the outcome of enzymatic hydroxylation.

The active site of P450cin, despite the structural similarity of its substrate to camphor (B46023) (the substrate for P450cam), is significantly different. acs.org Notably, the B' helix, which is important for substrate binding in many P450s, is replaced by an ordered loop in P450cin, altering the active site's topography. acs.orgresearchgate.net

EnzymeOrganism/SystemPrimary Metabolite of 1,8-CineoleKey FindingsReference
CYP3A4Human Liver MicrosomesThis compoundMajor enzyme for 2-hydroxylation; high catalytic activity. nih.govmdpi.com
CYP3A5Human Liver MicrosomesThis compoundCatalyzes the reaction at about one-fourth the rate of CYP3A4. nih.gov
P450cin (CYP176A1)Citrobacter braakii(1R)-6β-hydroxycineoleA specific hydrogen bond (Asn242) is critical for stereo- and regioselectivity. uq.edu.auuq.edu.au

The rate of this compound formation can be significantly influenced by the induction of cytochrome P450 enzymes. Enzyme induction is a process where exposure to certain chemicals increases the synthesis of specific enzymes, leading to a higher rate of metabolism for their substrates.

In rats, treatment with pregnenolone-16α-carbonitrile (PCN) and phenobarbital, known inducers of CYP enzymes, has been shown to increase the 2-hydroxylation of 1,8-cineole in liver microsomes. nih.gov Similarly, pretreatment of brushtail possums and rats with a mixture of terpenes led to a significant increase in the intrinsic clearance of 1,8-cineole. tandfonline.com In possums, terpene pretreatment more than doubled the clearance, while in rats, it resulted in a nearly tenfold increase. tandfonline.com However, phenobarbitone had an even more potent inducing effect in rats, increasing the intrinsic clearance dramatically. tandfonline.com

These findings indicate that exposure to certain compounds, including terpenes themselves, can enhance the metabolic machinery responsible for producing this compound. This has implications for the biological activity and clearance of 1,8-cineole in organisms exposed to such inducers.

InducerOrganismEffect on 1,8-Cineole MetabolismReference
Pregnenolone-16α-carbonitrile (PCN)RatInduced 1,8-cineole 2-hydroxylation activity. nih.gov
PhenobarbitalRatInduced 1,8-cineole 2-hydroxylation activity; significantly increased intrinsic clearance. nih.govtandfonline.com
Terpene MixtureBrushtail PossumMore than doubled the intrinsic clearance of 1,8-cineole. tandfonline.com
Terpene MixtureRatIncreased intrinsic clearance by nearly tenfold. tandfonline.com

Substrate Specificity and Binding to Hydroxylating Enzymes

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 1,8-cineole and its derivatives, these studies provide insights into the features necessary for specific biochemical effects.

Research into the derivatives of 1,8-cineole has begun to elucidate the minimal structural features required for certain biological activities, such as antimicrobial effects. A study on a series of oxygenated 1,8-cineole derivatives revealed that the presence and spatial arrangement of oxygen-containing functional groups are critical. researchgate.netresearchgate.net

Specifically, it was found that derivatives with at least three oxygen atoms and a particular interatomic distance between potential reactive groups exhibited significant antibacterial activity. researchgate.net This suggests that not just the presence, but the specific geometry of these functional groups is essential for their interaction with biological targets, likely through mechanisms such as membrane destabilization. researchgate.net For example, lactone derivatives of 1,8-cineole have shown notable antibacterial activity. researchgate.net

Computational modeling has become an invaluable tool in rationalizing and predicting the enantioselective outcomes of enzymatic reactions and in understanding SAR. Docking simulations and molecular dynamics calculations have been employed to study the interaction of 1,8-cineole derivatives with enzymes like rabbit liver carboxylesterase (rCE). researchgate.net

These computational approaches have successfully predicted and explained the enantioselective hydrolysis of certain cineole derivatives. researchgate.net For instance, docking simulations showed that the acetyl groups of the substrate bind and are stabilized by hydrogen bond interactions with the serine residue (Ser221) in the active site of the enzyme. researchgate.net Furthermore, in silico modeling has been used to predict the potential for 1,8-cineole and its derivatives to inhibit enzymes like CYP3A4, with results indicating no significant inhibitory effects. mdpi.com These computational methods provide a molecular-level understanding of the interactions that govern biological activity and can guide the design of new derivatives with desired properties. researchgate.net

Occurrence and Ecological Relevance of 2 Exo Hydroxy 1,8 Cineole

Natural Occurrence in Plant Metabolomes (e.g., Grape Varieties)

2-Exo-hydroxy-1,8-cineole has been identified as a component in the metabolomes of several plants, most notably in various grape varieties (Vitis vinifera). It was first reported as a new natural component in the juice of Sauvignon grape berries, where it contributes to the aroma with notes of blackcurrant. scielo.bracs.org

The compound is often found in its glycosidically bound form, which acts as a flavor precursor, releasing its aromatic character during fermentation or aging. researchgate.net Its presence and concentration can vary significantly between different grape cultivars, making it a potential marker for varietal characterization. researchgate.net For instance, 'Falanghina' grapes exhibit particularly high levels of bound this compound, which may serve as a discriminant marker for wines produced from this variety due to its chemical stability. researchgate.net The compound has also been detected in the single-celled flagellate Euglena gracilis. nih.gov

Below is a table summarizing the detection of this compound in different grape cultivars.

Grape CultivarForm DetectedConcentration/LevelReference
Sauvignon FreeContributes to blackcurrant aroma note scielo.bracs.org
Falanghina BoundHigh levels (27.6 µg/l) researchgate.net
Nerello Mascalese FreeDetected in wine; higher in control vs. protected vinification
Alvarinho Free2.6 ± 1.3 µg/L wiley.com
Avesso Free1.6 ± 0.5 µg/L wiley.com
Azal Free0.9 ± 0.6 µg/L wiley.com
Arinto Not Detected- wiley.com
Batoca Not Detected- wiley.com
Loureiro Not Detected- wiley.com
Trajadura Not Detected- wiley.com

Role in Natural Product Chemistry as a Derived Compound

In the realm of natural product chemistry, this compound is primarily recognized as a derived compound, formed through the hydroxylation of its precursor, 1,8-cineole (also known as eucalyptol). nih.govdrugbank.com This biotransformation is a common metabolic pathway observed in a wide range of organisms, from microorganisms to mammals. europa.euresearchgate.netnih.gov

The conversion is typically catalyzed by cytochrome P450 (P450) enzyme systems. nih.govdrugbank.com In humans and rats, liver microsomes efficiently oxidize 1,8-cineole to this compound. nih.govdrugbank.comnih.gov Studies have identified CYP3A4 as the major human P450 enzyme responsible for this specific hydroxylation reaction. scielo.brdrugbank.comnih.gov

Microorganisms are also proficient at this biotransformation. Various fungi and bacteria can hydroxylate 1,8-cineole, often with high stereoselectivity, yielding this compound among other products. scielo.brmdpi.com This microbial conversion is significant as it represents a method for producing chiral synthons and compounds with potentially new biological activities from an abundant and inexpensive natural substrate. scielo.brresearchgate.net Besides its origin from 1,8-cineole, it has been suggested that this compound can also be formed from α-terpineol. researchgate.net

The table below details various biological systems capable of converting 1,8-cineole into this compound.

Biological SystemOrganism/EnzymeOther Major ProductsReference
Mammalian Human liver microsomes (CYP3A4)Sole metabolite reported in some studies nih.govdrugbank.comeuropa.eu
Mammalian Rat liver microsomes- drugbank.comnih.gov
Fungi Aspergillus niger3-exo-hydroxy-1,8-cineole scielo.br
Fungi Mucor ramannianus3-exo-hydroxy-1,8-cineole scielo.brmdpi.com
Fungi Pleurotus sp.2-endo-hydroxy-1,8-cineole (B1236612), 3-exo-hydroxy-1,8-cineole, 3-endo-hydroxy-1,8-cineole conicet.gov.ar
Bacteria Rhodococcus sp.2-endo-hydroxy-1,8-cineole, 2-oxo-1,8-cineole researchgate.net

Environmental Fate and Bioremediation Potential

The environmental fate of this compound is intrinsically linked to its precursor, 1,8-cineole, which is released into the environment in large quantities from plants, particularly Eucalyptus. researchgate.net Based on its estimated physicochemical properties, 1,8-cineole is expected to have moderate mobility in soil and to volatilize from both soil and water surfaces. echemi.com

The biotransformation of 1,8-cineole by soil and plant-associated microorganisms is a key process in its environmental degradation and detoxification. mdpi.comconicet.gov.ar The production of hydroxylated derivatives like this compound by bacteria and fungi represents a natural bioremediation pathway. conicet.gov.arresearchgate.net For example, Eucalyptus leaves, often left as waste from the forestry and essential oil industries, are rich in 1,8-cineole, which can have allelopathic effects, inhibiting the growth of other plants. researchgate.net

Research has demonstrated the potential for using fungi, such as Pleurotus species, in solid-state fermentation to convert this waste material. conicet.gov.ar This process transforms 1,8-cineole into a mix of value-added compounds, including this compound, thereby detoxifying the waste and creating potentially useful natural products. conicet.gov.ar This biotechnological approach highlights the bioremediation potential of microbial hydroxylation, turning an abundant agro-industrial by-product into less harmful and potentially valuable chemicals. conicet.gov.arresearchgate.net

Theoretical and Computational Chemistry Studies on 2 Exo Hydroxy 1,8 Cineole

Conformational Analysis and Energy Minimization Studies

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its physical properties and biological activity. For derivatives of 1,8-cineole, computational methods are used to identify the most stable arrangements of atoms, known as conformers.

Research on oxygenated 1,8-cineole derivatives has utilized conformational potential energy surface (PES) scans to explore the molecule's flexibility. researchgate.net This process involves systematically rotating specific dihedral angles (torsion angles) and calculating the molecule's energy at each step. For instance, in a study on a related dihydroxy-1,8-cineole, a full 360° rotation of the dihedral angles associated with the hydroxyl groups was performed to map out the energetic landscape. researchgate.net The resulting PES plot reveals low-energy regions corresponding to stable conformations, or rotamers. researchgate.net The iso-energy curves on these plots highlight the energy barriers between different conformations. researchgate.net

Following the initial scan, which identifies potential stable structures, energy minimization is performed on each of these conformers. This process refines the geometry of each structure to find its lowest energy state, providing a more accurate representation of the stable conformations the molecule is likely to adopt. researchgate.net

Quantum Chemical Calculations (e.g., AM1, RHF/6-31G(d))

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules with high accuracy. Different levels of theory can be applied depending on the desired balance between accuracy and computational cost.

In the study of 1,8-cineole derivatives, a two-step computational approach has been proven effective. researchgate.net Initially, a semi-empirical method like Austin Model 1 (AM1) is used for the comprehensive conformational search (the PES scan). researchgate.net AM1 is computationally less demanding, making it suitable for exploring a wide range of molecular geometries. researchgate.net

Once the stable conformers are identified using AM1, their geometries are further optimized using more accurate, ab initio methods. researchgate.net An example of such a method is the Restricted Hartree-Fock (RHF) level of theory with the 6-31G(d) basis set. researchgate.net This higher-level calculation provides more reliable geometric parameters and relative energies for the conformers. researchgate.net For instance, such calculations on a related compound determined that the g-g+ conformation was the most stable form. researchgate.net These optimized geometries are then used to calculate key structural parameters, such as the interatomic distances between important functional groups. researchgate.net

Table 1: Calculated Interatomic Distances in an Oxygenated 1,8-Cineole Derivative This table is representative of data obtained from RHF/6-31G(d) calculations on a related cineole derivative to illustrate the outputs of such studies.

Atom Pair Calculated Distance (Å)
O-O-O Triangle ~3.7 / 3.7 / 4.7

Source: Data derived from findings in Villecco et al. (2008). researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations provide static pictures of stable molecular conformations, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding processes. nih.gov

For the parent compound, 1,8-cineole, classical molecular dynamics simulations have been conducted using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) to study its fluid structure. nih.gov Such simulations can reveal information about the stability of different conformations and how the molecule interacts with its environment.

In the context of drug discovery and materials science, MD simulations are used to model the interaction of cineole derivatives with biological targets or material interfaces. nih.gov For example, simulations have been used to visualize the adsorption energies of related molecules on metal surfaces and to understand the stability of ligand-protein complexes. nih.govresearchgate.net These simulations can measure parameters like the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg) to quantify the stability of a molecule or a complex over the simulation period, which can last for nanoseconds or longer. nih.govresearchgate.net Although specific MD studies focusing solely on 2-exo-hydroxy-1,8-cineole are not detailed in the available literature, these established methodologies are directly applicable to investigate its dynamic properties and interactions.

Future Research Directions and Applications in Chemical Science

Development of Novel Biocatalytic Systems for Selective Production of 2-Exo-hydroxy-1,8-cineole

The selective production of this compound from the cheap and readily available substrate 1,8-cineole is a key area of research. scielo.brnih.gov Biotransformation using whole-cell microorganisms has emerged as a highly effective and stereoselective method. smolecule.com Future research is focused on discovering and engineering novel biocatalytic systems for improved efficiency and selectivity.

Filamentous fungi have demonstrated significant potential. For instance, Mucor ramannianus and Aspergillus niger have been shown to hydroxylate 1,8-cineole to produce this compound. scielo.brresearchgate.net Notably, M. ramannianus achieved over 99% conversion of 1,8-cineole (at 1 g/L) within 24 hours, yielding a mixture of this compound and 3-exo-hydroxy-1,8-cineole. scielo.brresearchgate.netresearchgate.net The high stereoselectivity of these fungi is a major advantage, as only exo-hydroxy isomers are formed. scielo.br

Bacteria also represent a promising avenue for biocatalyst development. Strains of Rhodococcus sp. and Bacillus cereus are capable of transforming 1,8-cineole. scielo.brresearchgate.net One Rhodococcus sp. strain was able to convert 98% of the substrate, producing this compound alongside 2-endo-hydroxy-1,8-cineole (B1236612) and 2-oxo-1,8-cineole. researchgate.net Bacillus cereus has been used to produce (1R)-2-exo-hydroxy-1,8-cineole with 74% conversion. scielo.br

Future work will likely involve screening new microbial strains from diverse environments and employing metabolic engineering and enzyme evolution techniques to enhance product yields, conversion rates, and, crucially, the regioselectivity towards 2-exo-hydroxylation over other positions. The development of robust fermentation processes, possibly using industrial waste containing 1,8-cineole, could make production more economically viable and sustainable. researchgate.netnih.gov

Table 1: Performance of Various Microorganisms in the Biotransformation of 1,8-cineole

MicroorganismProduct(s)Conversion RateReference
Mucor ramannianusThis compound, 3-exo-hydroxy-1,8-cineole>99% (at 1 g/L substrate) scielo.brresearchgate.net
Aspergillus nigerThis compound, 3-exo-hydroxy-1,8-cineole46.1% (at 1 g/L substrate) scielo.brresearchgate.net
Rhodococcus sp.This compound, 2-endo-hydroxy-1,8-cineole, 2-oxo-1,8-cineole98% researchgate.net
Bacillus cereus(1R)-2-exo-hydroxy-1,8-cineole74% scielo.br
Penicillium citrinumExo-2-Hydroxycineole, cis-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-olNot specified idosi.org

Advanced Synthetic Methodologies for Stereoisomers and Analogues

While biocatalysis is a preferred route for this compound itself, the development of advanced synthetic methodologies is crucial for accessing its specific stereoisomers and a wider range of structural analogues that may not be accessible through microbial transformation. smolecule.com Research in this area focuses on creating versatile synthetic pathways that allow for precise control over stereochemistry and the introduction of diverse functional groups.

One approach involves the transformation of other readily available natural products. For example, methods have been developed to synthesize 1,8-cineole derivatives starting from 3-carene. researchgate.net This strategy involves establishing the core bicyclic ether structure of cineole and simultaneously introducing reactive functional groups, such as a bromine atom, which can then be substituted to yield hydroxylated analogues and other derivatives like 6-amino-1,8-cineole. researchgate.netresearchgate.net

Another strategy involves the chemical modification of 1,8-cineole derivatives like cineolic acid. rsc.orgrsc.org This intermediate can be used as a scaffold to synthesize a variety of compounds, including N-phenylimides, demonstrating the potential to create aminated and other complex analogues. rsc.orgrsc.org Future advancements may lie in the application of modern catalytic methods, such as transition-metal-catalyzed C-H activation, to directly and selectively functionalize the 1,8-cineole skeleton. The development of synthetic routes to access less common isomers, like the endo-hydroxy variants, is also an important target for enabling broader structure-activity relationship studies. scielo.br

Deeper Elucidation of Enzymatic Mechanisms in Biotransformation

The biotransformation of 1,8-cineole to its hydroxylated metabolites is primarily catalyzed by cytochrome P450 (CYP) monooxygenases. wikipedia.orgnih.gov A deeper understanding of the mechanisms of these enzymes is essential for their rational engineering and application in biocatalytic systems.

In humans, CYP3A4 has been identified as the major enzyme responsible for the oxidation of 1,8-cineole to this compound. nih.govdrugbank.comebi.ac.uk Studies with human liver microsomes and recombinant CYP3A4 have shown high rates of this specific hydroxylation reaction. drugbank.comebi.ac.ukcapes.gov.br The kinetic parameters for this transformation have been determined, providing a baseline for understanding the enzyme's efficiency. nih.govdrugbank.com Further research using computational modeling, site-directed mutagenesis, and structural biology could reveal the specific amino acid residues in the CYP3A4 active site that govern substrate binding and the regioselectivity of the hydroxylation.

Studies on bacterial P450s, such as P450cin (CYP176A1), also provide valuable mechanistic insights, even if their primary product is not the 2-exo isomer. nih.gov P450cin, for instance, has unusual features, such as an asparagine residue in place of the commonly conserved threonine in the active site, which is critical for oxygen activation. nih.gov Investigating how these differences influence the reaction outcome can provide fundamental knowledge applicable to the broader class of P450 enzymes that act on terpene substrates. Future research will focus on isolating and characterizing the specific P450 enzymes from microorganisms like M. ramannianus and Rhodococcus sp. that produce this compound to understand the basis of their high stereoselectivity.

Exploration of New Mechanistic Biological Interactions of the Compound

This compound and its related derivatives have been reported to possess a range of biological activities, including antimicrobial and herbicidal properties. biocrick.comacs.orgresearchgate.net A key future direction is to move beyond observing these effects to elucidating the specific molecular mechanisms through which the compound interacts with biological systems.

The antimicrobial activity of hydroxylated cineoles is a promising area. biocrick.com Research suggests that the addition of hydroxyl and other oxygenated groups to the 1,8-cineole scaffold enhances antimicrobial efficacy, possibly by improving solubility and interaction with microbial cell membranes, leading to membrane destabilization and cell death. researchgate.net Future studies could use advanced microscopy, lipidomics, and biophysical assays to precisely map these membrane interactions and identify specific protein or lipid targets.

In the context of herbicidal activity, derivatives of 1,8-cineole have shown dose-dependent effects against various plants. acs.orgresearchgate.net One study has pointed to the inhibition of plant asparagine synthetase as a potential mode of action for this compound. smolecule.com Verifying this target and exploring other potential enzymatic inhibitions within plant metabolic pathways could uncover novel herbicidal mechanisms. Understanding these mechanistic details is crucial for developing these compounds into effective and potentially safer alternatives to existing synthetic agents.

Design of Novel Chemical Analogues Based on Structure-Activity Relationships

Building on a deeper mechanistic understanding, the rational design of novel chemical analogues of this compound is a significant future direction. By systematically modifying the parent structure and evaluating the biological activity of the resulting analogues, researchers can establish robust structure-activity relationships (SAR).

SAR studies have already begun to yield valuable insights. For example, research on highly oxygenated 1,8-cineole derivatives has led to a proposed model for the minimal structural requirements needed for antimicrobial effects. researchgate.net In another study focused on herbicidal activity, various ester derivatives of hydroxy-cineoles were synthesized and tested. acs.orgresearchgate.net While a simple relationship between the lipophilicity of the ester group and herbicidal activity was not found, such studies are critical for mapping the complex chemical space that governs biological function. acs.orgresearchgate.net

Future research will involve the synthesis and screening of larger and more diverse libraries of analogues. Modifications could include altering the position and stereochemistry of the hydroxyl group, introducing different functional groups (e.g., amines, ethers, halogens) at various positions on the bicyclic ring, and synthesizing ester or ether derivatives with a wide range of substituents. researchgate.netnist.gov This systematic approach, combined with computational chemistry and predictive modeling, will guide the design of new compounds with enhanced potency, selectivity, and improved physicochemical properties for applications in agrochemicals and beyond.

Q & A

Basic Research Questions

Q. What analytical methods are used to identify and characterize 2-exo-hydroxy-1,8-cineole?

  • Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) and infrared (IR) spectroscopy are standard techniques. Key spectral features include:

  • Mass spectral data : Molecular ion at m/z 170.252 (C10_{10}H18_{18}O2_2) and characteristic fragment ions (e.g., m/z 134, 119) indicative of the bicyclic monoterpenoid structure .
  • Retention indices : Consistent values across polar and non-polar GC columns for unambiguous identification .
    • Validation : Synthesized standards are compared to natural isolates to confirm identity .

Q. How is this compound synthesized via microbial biotransformation?

  • Microbial strains : Mucor ramannianus achieves ~100% conversion of 1,8-cineole to this compound within 24 hours at 1 g/L substrate concentration. Aspergillus niger and Trichoderma harzianum show no activity under similar conditions .
  • Stereoselectivity : Fungal enzymes (e.g., M. ramannianus) preferentially yield exo-hydroxylated products, unlike bacterial strains (e.g., Sphingomonas sp.), which produce endo-isomers .
  • Challenges : High substrate concentrations (>5 g/L) reduce conversion rates due to monoterpene cytotoxicity .

Q. What is the antimicrobial activity profile of this compound?

  • Experimental design : Standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas fluorescens) bacteria.
  • Data interpretation : Activity may differ from its endo-isomer (2-endo-hydroxy-1,8-cineole), which shows bactericidal effects at lower concentrations . Structural stereochemistry (exo vs. endo) likely influences membrane permeability and target binding .

Advanced Research Questions

Q. How does substrate concentration and biocatalyst selection impact the efficiency of this compound production?

  • Kinetic analysis : M. ramannianus achieves 21.7% conversion at 5 g/L substrate over 5 days, compared to 100% at 1 g/L in 24 hours. Extended incubation does not resolve product ratios (2-exo:3-exo = 1.3:1), suggesting intrinsic enzyme specificity .
  • Biocatalyst optimization : Filamentous fungi are preferred for stereoselective hydroxylation, while bacterial systems (e.g., Bacillus cereus) may require genetic engineering to enhance exo-selectivity .

Q. What is the role of this compound in mammalian metabolism of 1,8-cineole?

  • Metabolic pathways : Cytochrome P450 3A4 (CYP3A4) in human liver microsomes catalyzes 1,8-cineole oxidation to this compound as the primary metabolite .
  • Toxicological relevance : High conversion rates in vitro suggest its significance in detoxification. Comparative studies with fungal models (e.g., M. ramannianus) validate its use in predictive toxicology .

Q. How does stereochemical configuration influence the biological activity of hydroxylated 1,8-cineole derivatives?

  • Structure-activity relationships : Exo-hydroxylation at C2 (vs. C3 or endo positions) may enhance bioavailability due to reduced steric hindrance. For example, this compound shows higher metabolic stability in human liver microsomes compared to 3-exo isomers .
  • Computational modeling : Molecular docking studies can predict interactions with targets like NF-κB or Nrf2, which mediate anti-inflammatory and antioxidant effects observed in 1,8-cineole derivatives .

Q. What are the unresolved contradictions in the literature regarding this compound’s pharmacological effects?

  • Data gaps : While 1,8-cineole is well-studied for anti-inflammatory and neuroprotective effects, direct evidence for this compound’s bioactivity is limited. Conflicting reports on antimicrobial potency between exo and endo isomers require rigorous comparative assays .
  • Methodological variability : Differences in microbial strains, substrate purity, and assay conditions (e.g., pH, temperature) complicate cross-study comparisons .

Methodological Considerations for Future Research

  • Experimental design : Include controls for autoxidation and enantiomeric purity in synthesis studies. For bioactivity assays, standardize cell lines (e.g., HAECs for endothelial studies) and oxidative stress markers (e.g., MDA, GSH) .
  • Data validation : Use tandem MS (LC-MS/MS) for metabolite quantification in pharmacokinetic studies. Pair in vitro findings with in vivo models to assess translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.